molecular formula C18H17ClN4O2 B2516041 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide CAS No. 871323-23-8

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide

Cat. No. B2516041
CAS RN: 871323-23-8
M. Wt: 356.81
InChI Key: IOFVSQJTASWHAW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide belongs to a class of compounds that have been explored for their synthesis and potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various ester ethoxycarbonylhydrazones with primary amines. The study included the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one starting from a related triazole compound. The newly synthesized compounds exhibited good to moderate antimicrobial activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).

Corrosion Inhibition Studies

Triazole derivatives, closely related to 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide, have been studied for their corrosion inhibition properties. Lagrenée et al. (2002) investigated the efficiency of a triazole derivative as a corrosion inhibitor for mild steel in acidic media, revealing that such compounds can offer significant protection against corrosion, with efficiencies reaching up to 99% in certain acidic environments. These findings suggest the potential application of triazole derivatives, including the compound , in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).

Synthesis and Evaluation of Bioactive Compounds

The chemical framework of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide provides a basis for the synthesis of bioactive compounds. Desai et al. (2011) synthesized a series of compounds by integrating quinazolinone and 4-thiazolidinone structures, which were then screened for their antibacterial and antifungal activities. The synthesized compounds showed varied activities against different strains of bacteria and fungi, suggesting the usefulness of such chemical structures in developing new antimicrobial agents (Desai et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide have been explored for their potential in inhibiting enzymes relevant to disease processes. Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological conditions. The study highlights the potential therapeutic applications of triazole derivatives in treating neurological disorders (Tzvetkov et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-16-7-5-4-6-15(16)20-18(24)17-12(2)23(22-21-17)14-10-8-13(19)9-11-14/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFVSQJTASWHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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